(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide
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Overview
Description
The compound “(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-one moiety, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through methods such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as demethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have a molecular weight around 199.66 .Scientific Research Applications
Antibacterial and Antifungal Activities
- A study by Desai et al. (2011) synthesized compounds similar to the one and screened them for in vitro antibacterial and antifungal activities. These compounds showed activity against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus niger (Desai, Dodiya, & Shihora, 2011).
Synthesis and Analgesic Activity
- Saad et al. (2011) investigated compounds with a structure similar to the specified chemical for their analgesic activity. These compounds were synthesized and characterized by spectral data (Saad, Osman, & Moustafa, 2011).
Prospective Biological Applications
- Abdel-latif et al. (2011) focused on the synthesis of isoindoloquinazoline, pyrimidine, and thiazine derivatives using compounds similar to the one . These derivatives were characterized and proposed for biological applications (Abdel-latif, El-Shaieb, & El-Deen, 2011).
Fluoroquinolone-based Compounds
- Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antibacterial and antifungal activities, similar to the compound of interest (Patel & Patel, 2010).
Anti-Inflammatory and Antibacterial Properties
- Alam et al. (2011) synthesized compounds with anti-inflammatory and antibacterial properties, similar to the compound . These compounds were also evaluated for their ulcerogenic and lipid peroxidation potentials (Alam et al., 2011).
Cytotoxic Activity
- Bu, Deady, and Denny (2000) explored the growth inhibition properties of carboxamide derivatives in cancer cell lines, which is relevant to the compound of interest (Bu, Deady, & Denny, 2000).
Mechanism of Action
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3OS/c1-28-21-12-11-16(25)13-22(21)30-24(28)27-23(29)18-14-20(15-7-3-2-4-8-15)26-19-10-6-5-9-17(18)19/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFYHNXTHOEGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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